

Performance Comparison of LC-MS/MS Methods for Sulfachlorpyridazine Analysis

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Compound of Interest

Compound Name: **Sulfachlorpyridazine**

Cat. No.: **B1682503**

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This guide provides a comparative overview of various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of **Sulfachlorpyridazine** (SCP) in diverse matrices, including animal tissues, agricultural products, and veterinary formulations. The presented data is intended to assist researchers, scientists, and drug development professionals in selecting and implementing a suitable analytical method for their specific research needs.

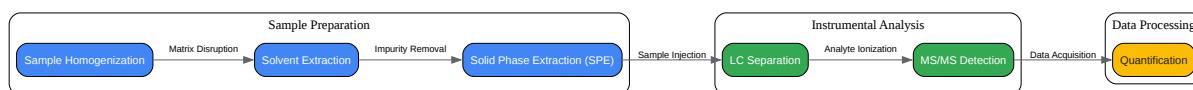
Quantitative Performance Comparison

The following table summarizes the key performance parameters—Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)—of different LC-MS/MS methods for **Sulfachlorpyridazine** analysis.

Matrix	Linearity Range	R ²	LOD	LOQ	Reference
Broiler Edible Tissues	0.04–100 mg/L	0.9992	0.02 mg/kg	0.04 mg/kg	[1]
Chicken Feathers, Liver	10–100 µg/kg	>0.98	10 µg/kg	14.6 µg/kg (feathers), 12.7 µg/kg (liver)	[2][3][4][5][6][7]
Chicken Muscle	10–100 µg/kg	>0.96	5 µg/kg	6.2 µg/kg	[2][3][4][5][6][7]
Lettuce	1–60 µg/kg	>0.99	Not explicitly stated, but LOQ is 1 µg/kg	1 µg/kg	[8]
Veterinary Formulations	1.0–100.0 µg/mL	Not explicitly stated	0.05 µg/mL	Not explicitly stated	[1]
Water	0.5–100 µg/L	>0.998	Not explicitly stated	Several ppt level	[9]
Chicken Plasma	0.0025–25 µg/mL	>0.9991	Not explicitly stated	Not explicitly stated	[2]

Experimental Workflows and Protocols

The general workflow for the LC-MS/MS analysis of **Sulfachlorpyridazine** involves sample preparation, chromatographic separation, and mass spectrometric detection.



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Caption: General workflow for **Sulfachlorpyridazine** analysis using LC-MS/MS.

Detailed Experimental Protocols

Below are detailed protocols from selected studies, illustrating the methodologies for different matrices.

Method 1: **Sulfachlorpyridazine** in Broiler Edible Tissues[1]

- Sample Preparation:
 - Tissues were homogenized.
 - Extraction was performed, although the specific solvent is not detailed in the provided abstract.
 - The extract was spiked with internal standard.
- Chromatographic Conditions:
 - HPLC System: Not specified.
 - Column: Not specified.
 - Mobile Phase: Isocratic elution.
 - Flow Rate: Not specified.
 - Injection Volume: 20 μ L.
- Mass Spectrometric Conditions:
 - Mass Spectrometer: Not specified.
 - Ionization Mode: Not specified.
 - Scan Type: Not specified.

Method 2: **Sulfachlorpyridazine** in Chicken Feathers, Muscle, and Liver[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Sample Preparation (Feathers):
 - Weigh 2g of feather sample and fortify with an internal standard ($^{13}\text{C}_6$ -sulfamethazine).
 - Add 40 mL of ethyl acetate, vortex for 15 minutes, and sonicate for 5 minutes.
 - Clean up the extract using Aromatic sulfonic acid Solid Phase Extraction (SPE) cartridges.
[\[2\]](#)[\[7\]](#)
- Sample Preparation (Muscle and Liver):
 - Weigh the sample (5g for muscle, 2g for liver) and fortify with the internal standard.
 - Add 15 mL of water and vortex for 10 minutes.
 - Add 15 μL of 1M NaOH, vortex for 15 minutes, and sonicate for 5 minutes.
 - Adjust pH to 7.8–8.0 with 10% v/v HCl.
 - Proceed with SPE clean-up.
- Chromatographic Conditions:
 - LC System: Not specified.
 - Column: Not specified.
 - Mobile Phase: Isocratic flow with 45% mobile phase A and 55% mobile phase B (identities not specified).
 - Flow Rate: 200 $\mu\text{L}/\text{min}$.
 - Column Temperature: 35 °C.
 - Injection Volume: 20 μL .
- Mass Spectrometric Conditions:

- Mass Spectrometer: Not specified.
- Ionization Mode: Not specified.
- Scan Type: Multiple Reaction Monitoring (MRM).
- Source Temperature: 450°C.
- Gas Pressures: Nebulizer (GS1) at 40 psi, Turbo ion (GS2) at 20 psi, Curtain gas at 20 psi, and Collision gas at 10 psi.

Method 3: Sulfachlorpyridazine in Lettuce[8]

- Sample Preparation:
 - Extraction with a solvent mixture of acetonitrile, methanol, 0.5% formic acid, and McIlvaine-EDTA buffer.
 - Clean-up using dispersive solid-phase extraction (dSPE).
- Chromatographic Conditions:
 - HPLC System: Not specified.
 - Column: Not specified.
 - Mobile Phase: Gradient elution.
 - Flow Rate: Not specified.
 - Injection Volume: Not specified.
- Mass Spectrometric Conditions:
 - Mass Spectrometer: Not specified.
 - Ionization Mode: Not specified.
 - Scan Type: Not specified.

Method 4: **Sulfachlorpyridazine** in Veterinary Formulations[1]

- Sample Preparation:
 - The method is described as rapid and simple, not requiring a separation step, implying a dilute-and-shoot approach may be applicable after dissolution of the formulation.
- Chromatographic Conditions:
 - HPLC System: Not specified.
 - Column: Thermoscientific Hypersil-C18.
 - Mobile Phase: Acetonitrile: pH 3.0 buffer solution (30:70, v/v).
 - Flow Rate: 0.8 mL/min.
 - Detection: UV at 272.0 nm (Note: This is an HPLC-UV method, not LC-MS/MS, but provides a comparative baseline).

Method 5: **Sulfachlorpyridazine** in Water[9]

- Sample Preparation:
 - Add EDTA to the water sample (final concentration 0.5 g/L) and adjust pH to 4-7.
 - Add internal standards.
 - Filter through a quartz membrane.
 - Load onto a pre-activated Agilent BondElut PPL-SPE cartridge.
 - Wash the cartridge with pure water.
 - Elute with methanol containing 2% aqueous ammonia.
 - Dry the eluate under nitrogen gas.
- Chromatographic Conditions:

- LC System: Not specified.
- Column: Not specified.
- Mobile Phase: Methanol/acidified water.
- Mass Spectrometric Conditions:
 - Mass Spectrometer: Agilent 6470 LC/MS/MS.
 - Ionization Mode: Positive ionization.
 - Scan Type: Not specified.

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